Lactose octaacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4,5,6-triacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTQVEKSRLZRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945007 | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-19-8, 5328-50-7, 5346-90-7, 6291-42-5, 3616-19-1 | |

| Record name | beta-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl)-, tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022352198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC1956 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1690 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maltose octaacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellobiose, .alpha.- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-.beta.-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,6-Tetra-O-acetyl-4-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-D-cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cellobiose octaacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Lactose Octaacetate: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols related to lactose octaacetate. This fully acetylated derivative of lactose serves as a key intermediate in synthetic carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides.

Chemical Structure and Nomenclature

This compound, a disaccharide derivative, consists of a galactose and a glucose unit linked by a β-1,4 glycosidic bond. All eight of the hydroxyl groups of lactose are acetylated. The anomeric center of the glucose residue can exist in either an α or β configuration, leading to α-lactose octaacetate and β-lactose octaacetate, respectively. The β-anomer is the more thermodynamically stable and commonly isolated form.

Systematic IUPAC Name: [(2R,3R,4S,5R,6R)-4,5,6-Triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate[1]

Common Names: β-Octaacetyllactose, Octa-O-acetyl-D-lactose, Peracetylated lactose[2][3]

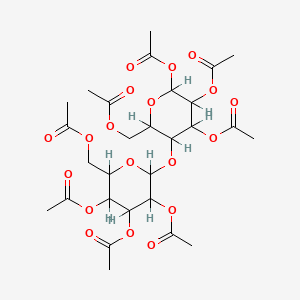

Chemical Structure of β-Lactose Octaacetate:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that properties such as melting point can vary depending on the anomeric purity of the sample.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [2] |

| Molecular Weight | 678.59 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 75-144 °C (highly dependent on anomeric purity) | [1][4] |

| Specific Rotation ([α]D) | -4.14° (c=10, CHCl₃) for high-purity β-anomer | [2] |

| Solubility | Soluble in dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH). Sparingly soluble in water. | [1][5] |

| Density | 1.37 g/cm³ | [6] |

| Boiling Point | 683.1 °C at 760 mmHg | [6] |

Note on Melting Point: The wide range of reported melting points for this compound is attributed to the presence of varying amounts of the α-anomer, which can co-crystallize with the β-anomer.[2] 1H NMR spectroscopy is considered a more reliable method for determining the purity and anomeric ratio of this compound than melting point or specific rotation alone.[2]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) of β-Lactose Octaacetate: δ 5.66 (d, 1H, J = 8.5 Hz, H-1I), 5.40 (dd, 1H, J = 3.4 Hz, J = 0.7 Hz, H-4II), 5.26 (dd, 1H, J = 8.1 Hz, J = 10.4 Hz, H-2II), 5.05 (dd, 1H, J = 8.5 Hz, J = 9.5 Hz, H-2I), 5.02 (overlap, 1H, H-3II), 4.56 (d, 1H, J = 8.0 Hz, H-1II), 4.32 (overlap, 1H, H-6aI), 4.20–4.12 (m, 2H, H-6aII, H-6bII), 4.05 (m, 2H, H-6bI, H-5II), 3.99 (m, 1H, H-5I), 3.61 (dd, 1H, J = 8.5 Hz, J = 10.0 Hz, H-4I), 2.15, 2.10, 2.08, 2.05, 2.04, 2.03, 1.96, 1.95 (8s, 24H, 8 x COCH₃).[2]

¹³C NMR (126 MHz, CDCl₃) of β-Lactose Octaacetate: δ 170.87, 170.58, 170.45, 170.29, 170.25, 170.19, 170.05, 169.99, 169.86, 169.77, 169.55, 169.36, 169.31, 168.95, 168.91, 101.53 (C1 β-D-Galp), 91.30 (C1 β-D-Glcp), 81.50, 77.67, 77.41, 77.16, 75.41, 73.12, 72.82, 72.36, 72.24, 71.22, 71.10, 70.71, 70.61, 70.38, 70.29, 69.45, 68.85, 68.52, 66.85, 66.75, 62.21, 61.66, 60.96, 20.44, 20.40, 20.35, 20.29, 20.22, 20.13, 20.06 (COCH₃).[7]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the acetate esters and the C-O stretching of the glycosidic linkages.

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretching (ester) |

| ~1230 | C-O stretching (ester) |

| ~1050 | C-O stretching (glycosidic bond) |

Experimental Protocols

Synthesis of β-Lactose Octaacetate (Revised Classical Method)

This protocol is adapted from the work of Hudson and Johnson, with revisions for improved purity and yield.[2]

Materials:

-

α-Lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine acetic anhydride and anhydrous sodium acetate.

-

Heat the mixture to near boiling with stirring.

-

Slowly add α-lactose monohydrate in portions, maintaining the temperature.

-

Continue heating and stirring for 20 minutes after all the lactose has dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a large volume of ice-water (approximately 10 volumes relative to the acetic anhydride) with vigorous stirring.

-

Continue stirring overnight to allow for the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Neutralize the crude product by suspending it in water and adding solid sodium bicarbonate until effervescence ceases.

-

Collect the neutralized product by vacuum filtration, wash with water, and air dry.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimum amount of dichloromethane.

-

Slowly add methanol (approximately 10 volumes relative to the dichloromethane) with stirring to induce crystallization.

-

Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to maximize the yield of crystals.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain pure β-lactose octaacetate. The purity should be assessed by ¹H NMR spectroscopy.[2][8]

Microwave-Assisted Synthesis of this compound

This method offers a more rapid and "green" alternative to the classical synthesis.[3][7]

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

95% Ethanol

Procedure:

-

In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10-20 minutes.

-

After irradiation, pour the hot mixture into a beaker containing ice and distilled water.

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the product.

-

Filter the white solid under vacuum and wash with distilled water.

-

Purify the crude product by recrystallization from 95% ethanol.

-

Dry the purified this compound in a vacuum oven to a constant weight.[3]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of β-lactose octaacetate.

Caption: Workflow for the synthesis and purification of β-lactose octaacetate.

This guide provides essential technical information for researchers working with this compound. The detailed protocols and compiled data will be a valuable resource for the synthesis, purification, and characterization of this important carbohydrate derivative.

References

- 1. synthose.com [synthose.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Lactose [drugfuture.com]

- 5. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 6. This compound, CAS No. 6291-42-5 - iChemical [ichemical.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Lactose Octaacetate from D-Lactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lactose octaacetate from D-lactose, a key intermediate in synthetic carbohydrate chemistry.[1] this compound serves as a versatile starting material for the synthesis of various biologically significant oligosaccharides.[1] This document outlines detailed experimental protocols for both conventional and microwave-assisted synthesis, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported methods for the synthesis of this compound. This allows for a clear comparison of reaction conditions, yields, and product characteristics.

| Method | Reagents | Catalyst | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Optical Rotation [α]D | Reference |

| Conventional Heating | D-lactose, Acetic Anhydride | Sodium Acetate | 2 hours | 100 °C | ~85 | - | - | [2] |

| Conventional Heating | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 45 min | Near boiling | 70 (crude) | 94.5–97.0 | -4.07 (c 10.0, CHCl3) | [3] |

| Microwave-Assisted | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 10 min | 700 W | 74 | - | - | [4] |

| Microwave-Assisted | D-lactose monohydrate, Acetic Anhydride | Sodium Acetate | 15-20 min | 700 W | 91 | 89-91.5 | -27 (c 1, CHCl3) | [5] |

| Iodine Catalyzed | D-lactose, Acetic Anhydride | Iodine | Overnight | Room Temperature | - | - | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Conventional Synthesis using Acetic Anhydride and Sodium Acetate

This protocol is a classic and widely used method for the acetylation of lactose.

Materials:

-

D-lactose monohydrate

-

Acetic anhydride (Ac₂O)

-

Anhydrous sodium acetate (NaOAc)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Ice

Procedure:

-

In a round-bottom flask, a mixture of acetic anhydride and anhydrous sodium acetate is heated to near boiling.[3]

-

D-lactose monohydrate is added in small portions to the heated mixture with stirring.[3]

-

The reaction mixture is heated under reflux with continuous stirring for approximately 30-45 minutes after all the lactose has dissolved.[2][3]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the hot reaction mixture is poured into a beaker containing a mixture of ice and water and stirred gently overnight to precipitate the product and hydrolyze the excess acetic anhydride.[3][4][5]

-

The crude this compound is collected by vacuum filtration and washed with cold water.[4][5]

-

The crude product is then purified by recrystallization from a solvent mixture such as dichloromethane-methanol to yield pure β-lactose octaacetate.[3][7]

Microwave-Assisted Synthesis

This method offers a more rapid and energy-efficient "green" approach to the synthesis.[5][8]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

95% Ethanol

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask suitable for microwave chemistry, D-(+)-lactose monohydrate (e.g., 10.0 g, 0.029 mol) is mixed with acetic anhydride (e.g., 30 cm³, 0.27 mol) and anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol).[4][5]

-

The flask is placed in a microwave reactor and irradiated at 700 W for a specified time, typically ranging from 10 to 20 minutes.[4][5]

-

After irradiation, the sample is poured into a beaker containing distilled water and ice cubes.[4][5]

-

The mixture is stirred and then left at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[4][5]

-

The precipitate is collected by vacuum filtration and washed with distilled water.[4][5]

-

The product is further purified by recrystallization from 95% ethanol and then distilled water.[4][5]

-

The purified this compound is dried in a vacuum oven to a constant weight.[4][5]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Acetylation of D-Lactose to form this compound.

References

- 1. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 2. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

physical and chemical properties of peracetylated lactose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of peracetylated lactose, also known as lactose octaacetate. This derivative of lactose, a disaccharide naturally found in milk, possesses unique characteristics that make it a compound of interest in various scientific and pharmaceutical applications. Its increased hydrophobicity and altered chemical reactivity compared to its parent molecule open avenues for its use as a synthetic intermediate, a potential bioactive agent, and a component in drug delivery systems.[1][] This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of its chemical structure and analytical workflows.

Core Physical and Chemical Properties

Peracetylated lactose is typically a white to off-white crystalline solid.[3] The full acetylation of the hydroxyl groups on the lactose molecule significantly alters its physical and chemical properties, most notably increasing its solubility in organic solvents and decreasing its solubility in water.[3]

Table 1: Physical Properties of Peracetylated Lactose

| Property | Value | References |

| Molecular Formula | C₂₈H₃₈O₁₉ | [][4] |

| Molecular Weight | 678.59 g/mol | [][4] |

| Melting Point | 75-97.5 °C (range varies with purity and anomeric mixture) | [1][4][5][6][7] |

| Appearance | White to faint yellow powder/crystalline solid | [1][3] |

| Taste | Slightly bitter | [1] |

Table 2: Solubility and Optical Rotation

| Property | Details | References |

| Solubility | Soluble in organic solvents such as chloroform, acetone, methanol, ethanol, acetonitrile, dimethylformamide (DMFA), and dimethyl sulfoxide (DMSO). Less soluble in water. | [1][3][8] |

| Optical Rotation [α]D | Negative values have been reported, for instance, -4.14° (c 10.0, CHCl₃). This is a significant change from the positive optical rotation of lactose (+52.3°). | [1][5] |

Spectroscopic and Chromatographic Data

The structure and purity of peracetylated lactose are commonly confirmed through various spectroscopic and chromatographic techniques.

Table 3: Spectroscopic Data

| Technique | Key Observations | References |

| ¹H NMR (in CDCl₃) | Complex multiplets are observed. Key signals include those in the anomeric region, which can be used to determine the ratio of α and β anomers. | [1][5][9] |

| ¹³C NMR (in CDCl₃) | Signals corresponding to the acetyl carbonyl groups and the carbon backbone of the sugar rings are observed. The anomeric carbon signals are particularly informative. | [5][9] |

| FTIR (KBr pellet) | Characteristic bands for acetyl groups (C=O stretching) are observed around 1750 cm⁻¹. Other typical bands include C-H and C-O stretching vibrations. | [1] |

| UV Spectroscopy | In solvents like methanol and ethanol, an absorption maximum is detected around 209-210 nm. | [1] |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns can be used to confirm the molecular weight and structure. | [10] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of peracetylated lactose. The following protocols are based on established methods found in the literature.

Microwave-Assisted Synthesis of Peracetylated Lactose

This method offers a rapid and efficient alternative to conventional heating.

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[1]

-

Place the flask in a microwave reactor and irradiate at 700 W for 15-20 minutes to achieve a high yield.[1]

-

After irradiation, pour the hot reaction mixture into 200 cm³ of ice-cold distilled water.[1]

-

Stir the mixture and leave it at 4 °C for 12 hours to allow the peracetylated lactose to precipitate as a white solid.[1]

-

Filter the precipitate under vacuum and wash it with distilled water.[1]

-

Dry the product in a vacuum oven to a constant weight.[1]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 20 mg of the synthesized peracetylated lactose in 0.6 mL of deuterated chloroform (CDCl₃).[1]

Instrumentation and Data Acquisition:

-

Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 500 MHz).[1]

-

Reference the chemical shifts to tetramethylsilane (TMS).[1]

Determination of the Degree of Substitution (DS)

This titration method quantifies the extent of acetylation.

Materials:

-

Peracetylated lactose (0.5 g)

-

75% v/v ethanol (30 mL)

-

0.5 M Potassium hydroxide (KOH) (25 mL)

-

0.5 M Hydrochloric acid (HCl)

-

Phenolphthalein indicator

Procedure:

-

Accurately weigh 0.5 g of peracetylated lactose into a 100 mL flask.

-

Add 30 mL of 75% v/v ethanol and stir on a magnetic stirrer for 15 minutes.[1]

-

Add 25 mL of 0.5 M KOH and stir for 2 hours to achieve saponification of the acetyl groups.[1]

-

Back-titrate the excess KOH with 0.5 M HCl using phenolphthalein as an indicator.[1]

-

Perform a blank titration under the same conditions without the sample.

-

Calculate the acetyl percentage and the degree of substitution based on the amount of KOH consumed.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the microwave-assisted synthesis of peracetylated lactose.

Caption: Experimental workflow for the characterization of peracetylated lactose.

Applications in Research and Drug Development

Peracetylated lactose serves as a versatile intermediate in synthetic carbohydrate chemistry.[1] Its modified properties also make it a candidate for various applications:

-

Antimicrobial and Antiviral Research: Studies have shown that peracetylated lactose exhibits antifungal and some antiviral activities, suggesting its potential as a bioactive compound.[1]

-

Drug Delivery: As a hydrophobic derivative of a biocompatible sugar, it holds potential for use in the formulation of drug delivery systems, such as in the formation of nanoparticles or as a coating material to modify drug release profiles.

-

Precursor for Glycosylation Reactions: The acetyl groups can act as protecting groups in multi-step syntheses, which can be selectively removed to allow for further chemical modifications, making it a valuable building block in medicinal chemistry.[11]

This guide provides a foundational understanding of the key physical and chemical properties of peracetylated lactose, along with practical experimental protocols. The data and methodologies presented are intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in their exploration and utilization of this versatile carbohydrate derivative.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. CAS 6291-42-5: B-lactose octaacetate | CymitQuimica [cymitquimica.com]

- 4. This compound | 23973-20-8 | OL02883 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound 95% | 23973-20-8 [sigmaaldrich.com]

- 7. synthose.com [synthose.com]

- 8. Evaluation of the amorphous content of lactose by solution calorimetry and Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of α-Lactose Octaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for α-lactose octaacetate, a fully acetylated derivative of lactose. The information compiled herein is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, drug development, and materials science, facilitating the identification and characterization of this compound. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for α-lactose octaacetate.

Table 1: ¹H NMR Spectroscopic Data for α-Lactose Octaacetate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.66 | d | 8.5 | H-1I (β anomer) |

| 5.62 – 5.41 | m | ||

| 5.40 | dd | 3.4, 0.7 | H-4II (β anomer) |

| 5.26 | dd | 8.1, 10.4 | H-2II (β anomer) |

| 5.08 | dd | 39.8, 18.8 | |

| 5.05 | dd | 8.5, 9.5 | H-2I (β anomer) |

| 5.04 | d | 9.7 | |

| 5.02 | overlap | H-3II (β anomer) | |

| 4.86 | dddd | 46.1, 36.3, 16.8, 8.2 | |

| 4.56 | d | 8.0 | H-1II (β anomer) |

| 4.49 | ddd | 61.7, 46.4, 8.1 | |

| 4.32 | overlap | H-6aI (β anomer) | |

| 4.20 | d | 10.9 | |

| 4.20–4.12 | m | H-6aII, H-6bII (β anomer) | |

| 4.06 | d | 11.0 | |

| 4.05 | m | H-6bI, H-5II (β anomer) | |

| 3.99 | m | H-5I (β anomer) | |

| 3.98 – 3.80 | m | ||

| 3.81 | d | 7.7 | |

| 3.61 | dd | 8.5, 10.0 | H-4I (β anomer) |

| ~2 | -COCH₃ |

Note: The presented data is a compilation from multiple sources and may contain signals from both α and β anomers, as samples often exist as a mixture. The assignments for the β-anomer are specified where the source provided them[1]. The methyl protons of the acetyl groups typically appear around 2 ppm[2].

Table 2: ¹³C NMR Spectroscopic Data for α-Lactose Octaacetate

| Chemical Shift (δ) ppm | Assignment (α anomer) | Assignment (β anomer) |

| 173.22 - 168.91 | C=O (acetyl) | C=O (acetyl) |

| 101.9 | C-1II | |

| 101.53 | C-1β-D-Galp | |

| 100.74 | C-1β-D-Galp | |

| 100.52 | C-1α-Glc | |

| 91.30 | ||

| 89.2 | C-1I | |

| 82.1 | C-4I | |

| 81.50 | ||

| 77.67 - 77.16 | CDCl₃ | CDCl₃ |

| 76.2 | C-3I | |

| 75.41 | ||

| 73.12 | ||

| 72.82 | ||

| 72.36 | ||

| 72.24 | ||

| 71.5 | C-5II | |

| 71.22 | ||

| 71.10 | ||

| 70.8 | C-3II | |

| 70.71 | ||

| 70.61 | ||

| 70.5 | C-2I | |

| 70.38 | ||

| 70.29 | ||

| 69.6 | C-5I | |

| 69.5 | C-3I | |

| 69.45 | ||

| 68.85 | ||

| 68.7 | C-2II | |

| 68.52 | ||

| 66.8 | C-4II | |

| 66.75 | ||

| 62.21 | ||

| 62.1 | C-6I | |

| 61.8 | C-6II | |

| 61.66 | ||

| 60.96 | ||

| 20.44 - 20.06 | -COCH₃ | -COCH₃ |

Note: The chemical shifts for the carbonyl and methyl carbons of the acetate groups are characteristic[2]. Assignments for the α and β anomers are provided where available from the sources[1][3]. The solvent peak for CDCl₃ is also noted.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1750 | C=O stretching (ester) |

| ~1230 | C-O stretching (ester) |

| ~1050 | C-O stretching (pyranose ring) |

Note: The IR spectrum is dominated by strong absorbances from the ester carbonyl and C-O bonds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 765, 767 | [M+Na]⁺ for 2'-bromoethyl peracetylated lactose (with ⁷⁹Br and ⁸¹Br isotopes) |

Experimental Protocols

Synthesis of α-Lactose Octaacetate

A common method for the synthesis of lactose octaacetate is through the acetylation of lactose using acetic anhydride with a catalyst. One reported "green" synthesis method utilizes microwave irradiation[2][3].

Materials:

-

D-(+)-Lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

-

95% Ethanol (for recrystallization)

Procedure:

-

D-(+)-lactose monohydrate (10.0 g, 0.029 mol) is mixed with acetic anhydride (30 cm³, 0.27 mol) and anhydrous sodium acetate (3.0 g, 0.036 mol) in a round-bottom flask[2][3].

-

The reaction mixture is subjected to microwave irradiation (e.g., 700 W for 10 minutes)[2][3].

-

The resulting sample is poured into 200 cm³ of distilled water with ice cubes, stirred, and left at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid[2][3].

-

The precipitate is filtered under vacuum and washed with distilled water[2].

-

Further purification is achieved by recrystallization from 95% ethanol and then distilled water[2].

-

The purified this compound is dried in a vacuum oven to a constant weight[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

Bruker Advance III 500 MHz spectrometer or equivalent[2].

Sample Preparation:

-

20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃)[2].

Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded at operating frequencies of 500 MHz and 126 MHz, respectively (or corresponding frequencies for the instrument used)[2].

-

Chemical shifts are reported in parts per million (ppm) with reference to tetramethylsilane (TMS)[2].

Infrared (IR) Spectroscopy

Instrumentation:

-

FT-IR spectrometer.

Data Acquisition:

-

Spectra are typically recorded over a range of 4000-400 cm⁻¹.

-

The number of scans can be optimized for signal-to-noise ratio (e.g., 132 scans)[2].

UV-Vis Spectroscopy

While not a primary structural elucidation tool for this compound, UV-Vis spectroscopy can provide information on its absorption properties in different solvents.

Instrumentation:

-

UV-Vis spectrophotometer.

Sample Preparation:

-

A solution of this compound (e.g., 1 mg/mL) is prepared in the solvent of interest (e.g., methanol, ethanol, acetonitrile)[2].

Data Acquisition:

-

Spectra are collected over a wavelength range of 190–400 nm[2].

-

The absorption maximum (λmax) is recorded. For instance, in methanol and ethanol, the λmax is observed at 209 nm and 210 nm, respectively[2].

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of α-lactose octaacetate.

Caption: Workflow for the synthesis and characterization of α-lactose octaacetate.

Logical Relationship of Spectroscopic Data to Molecular Structure

This diagram shows the logical connection between the different types of spectroscopic data and the structural features of α-lactose octaacetate they help to elucidate.

Caption: Relationship between spectroscopic data and molecular features of α-lactose octaacetate.

References

Biological Activities of Acetylated Lactose Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of acetylated lactose derivatives, with a focus on their synthesis, anticancer, antimicrobial, and potential anti-inflammatory properties. The information is compiled from various scientific sources to support research and development in the pharmaceutical and related fields.

Synthesis of Acetylated Lactose Derivatives

The most well-documented acetylated lactose derivative is lactose octaacetate. Its synthesis is primarily achieved through the esterification of lactose with acetic anhydride. Both conventional heating and microwave-assisted methods have been reported, with the latter offering a more rapid and efficient "green" chemistry approach.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes a one-pot synthesis of this compound under microwave irradiation.[1]

Materials:

-

D-(+)-lactose monohydrate

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Distilled water

-

Ice

-

95% (v/v) ethanol

Procedure:

-

Mix 10.0 g (0.029 mol) of D-(+)-lactose monohydrate with 30 cm³ (0.27 mol) of acetic anhydride and 3.0 g (0.036 mol) of anhydrous sodium acetate in a round-bottom flask.[1]

-

Irradiate the mixture in a microwave oven at 700 W for 10-20 minutes.[1]

-

Pour the resulting sample into 200 cm³ of distilled water with ice.[1]

-

Stir the mixture and leave it at 4 °C for 12 hours to allow for the precipitation of the lactose ester as a white solid.[1]

-

Filter the precipitate under vacuum and wash it with distilled water.[2]

-

Further purify the this compound by recrystallization from 95% ethanol and then distilled water.[3]

-

Dry the final product in a vacuum oven to a constant weight.[3]

Characterization: The degree of substitution (DS) and percentage of acetylation can be determined by titration.[1] The structure and purity can be confirmed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography (TLC).[1]

Synthesis Workflow for this compound

Anticancer and Cytotoxic Activities

While research into the anticancer properties of acetylated lactose derivatives is ongoing, some studies have shown promising results with related compounds.

A study on lactose caprate , a fatty acid ester of lactose, demonstrated its potential as an anticancer agent. The IC50 values for lactose caprate were determined to be 49.6 ± 1.3 µg/mL against K562 (leukemia) cells and 57.2 ± 1.8 µg/mL against HeLa (cervical cancer) cells after 48 hours of exposure.[4]

This compound itself has been reported to exhibit low cytotoxicity against Madin-Darby bovine kidney (MDBK), human epithelial type 2 (HEp-2), and Madin-Darby canine kidney (MDCK) cell lines.[1] However, specific IC50 values for its anticancer activity are not yet widely available in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight.[6]

-

Treat the cells with various concentrations of the test compound (e.g., acetylated lactose derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[5]

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[5]

-

Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

Antimicrobial and Antiviral Activities

This compound has demonstrated notable antifungal properties, showing slight to moderate activity against various fungal strains.[1]

Table 1: Antifungal Activity of this compound

| Fungal Strain | Activity | Reference |

| Aspergillus niger ATCC 1015 | Slight to Moderate | [1] |

| Penicillium sp. | Slight to Moderate | [1] |

| Rhizopus sp. | Slight to Moderate | [1] |

| Fusarium moniliforme ATCC 38932 | Slight to Moderate | [1] |

In terms of antiviral activity, this compound has shown activity against Poliovirus 1 (PV-1) with a selectivity index (SI) of 2.4. However, it was found to be inactive against Herpes Simplex Virus type 1 (HSV-1), Influenza A virus (IAV/H3N2), and Coxsackievirus B1.[1]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

This method is commonly used for preliminary screening of antimicrobial activity.[1]

Materials:

-

Test microorganisms

-

Appropriate culture media (e.g., Mueller-Hinton agar for bacteria, Malt Extract Agar for fungi)[1]

-

Solutions of the test compound (e.g., this compound in a suitable solvent like methanol or DMSO)[1]

-

Positive and negative controls

Procedure:

-

Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

-

Once the agar has solidified, inoculate the surface uniformly with the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a defined volume (e.g., 60 µL) of the test compound solution into the wells.[1]

-

Add the solvent (negative control) and a known antimicrobial agent (positive control) to separate wells.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Potential Anti-inflammatory Activity and Signaling Pathways

The direct anti-inflammatory effects of acetylated lactose derivatives have not been extensively quantified in the available literature. However, the modulation of key inflammatory signaling pathways by acetylated compounds in other contexts suggests a potential area for future research. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Simplified NF-κB Signaling Pathway

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Solubility Profile of Lactose Octaacetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lactose octaacetate in various organic solvents. This information is critical for a range of applications, including drug formulation, synthesis, and purification processes where this compound may be used as an intermediate, excipient, or model compound. This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

| Solvent | This compound | Sucrose Octaacetate | Maltose Octaacetate | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | Soluble | 100 mg/mL[1] | Not Specified |

| Ethanol | Soluble | 90 g/L (~9 g/100mL)[2] | "Easily soluble"[3] | Not Specified |

| Chloroform | Soluble | Soluble[4] | "Easily soluble"[3] | Not Specified |

| Methanol | Soluble | Soluble | Not Specified | Not Specified |

| Dichloromethane (DCM) | Soluble | Not Specified | Soluble | Not Specified |

| Ethyl Acetate (EtOAc) | Soluble | Not Specified | Soluble | Not Specified |

| Acetone | Not Specified | Soluble[4] | Not Specified | Not Specified |

| Benzene | Not Specified | Soluble[4] | Not Specified | Not Specified |

| Toluene | Not Specified | Soluble[4] | Not Specified | Not Specified |

| Diethyl Ether | Not Specified | Soluble[4] | Not Specified | Not Specified |

Note: The term "soluble" indicates that the source material qualitatively describes the substance as soluble without providing specific quantitative values. The acetylation of sugars generally enhances their solubility in organic solvents.[4][5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

2.1. Materials

-

This compound (high purity, >98%)

-

Selected Organic Solvent (analytical grade)

-

Volumetric flasks

-

Screw-capped vials

-

Temperature-controlled orbital shaker or magnetic stirrer with a water bath

-

Analytical balance (readable to ±0.1 mg)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Pipettes and other standard laboratory glassware

2.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of screw-capped vials. The excess solid should be clearly visible.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the standard solutions and the prepared samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/100 mL or mg/mL) at the specified temperature. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sucrose octaacetate, 98% | Fisher Scientific [fishersci.ca]

- 3. β-D-Maltose Octaacetate|22352-19-8--Zhejiang Synose Tech Co., Ltd. [synose.com]

- 4. Sucrose octaacetate - Wikipedia [en.wikipedia.org]

- 5. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]

- 6. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

lactose octaacetate as an important intermediate in synthetic carbohydrate chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lactose octaacetate, the fully acetylated form of lactose, serves as a crucial and versatile intermediate in the complex field of synthetic carbohydrate chemistry. Its stability, coupled with the strategic placement of acetyl protecting groups, makes it an ideal starting material for the synthesis of a wide array of biologically significant oligosaccharides and glycoconjugates. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid that is soluble in various organic solvents, including dichloromethane, chloroform, and dimethylformamide. The acetyl groups render the molecule significantly more hydrophobic than its parent disaccharide, lactose, facilitating its use in a broad range of organic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₃₈O₁₉ | [1] |

| Molecular Weight | 678.59 g/mol | [1] |

| Melting Point | 75-78 °C (α/β mixture) | [1] |

| Appearance | White solid | [2] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Spectroscopic Data for β-Lactose Octaacetate

| Spectroscopy | Key Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ 5.66 (d, 1H, J=8.5 Hz, H-1'), 5.40 (dd, 1H, H-4''), 5.26 (dd, 1H, H-2''), 5.05 (dd, 1H, H-2'), 5.02 (m, 1H, H-3''), 4.56 (d, 1H, J=8.0 Hz, H-1''), 2.15-1.95 (multiple s, 24H, 8 x OAc) | [3] |

| ¹³C NMR (CDCl₃) | δ 170.4-168.9 (C=O), 101.1 (C-1''), 91.8 (C-1'), 76.2, 72.8, 71.8, 70.9, 70.7, 69.1, 66.7, 61.8, 60.8, 20.9-20.5 (CH₃) | [3] |

Synthesis of this compound

The peracetylation of lactose is a fundamental reaction, achievable through several established methods. The choice of method often depends on the desired scale, reaction time, and available equipment.

Conventional Synthesis

A widely used method involves the use of acetic anhydride with a catalyst, such as sodium acetate or iodine, under thermal conditions.

Experimental Protocol: Conventional Synthesis of this compound [3][4]

-

Materials:

-

D-(+)-Lactose monohydrate (e.g., 20.0 g, 58.4 mmol)

-

Acetic anhydride (e.g., 48.65 g, 476.5 mmol)

-

Anhydrous sodium acetate (e.g., 0.36 g) or Iodine (catalytic amount)

-

Ice-water bath

-

Ethanol (95%) for recrystallization

-

-

Procedure:

-

Suspend D-lactose monohydrate in acetic anhydride in a round-bottom flask.

-

Add the catalyst (anhydrous sodium acetate or iodine).

-

Heat the mixture with stirring. For sodium acetate, heat at 100 °C for 2 hours.[4] For iodine, the reaction is often faster.

-

After the reaction is complete (monitored by TLC), pour the mixture into a large volume of ice-water with vigorous stirring to precipitate the product.

-

Collect the white solid by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude this compound by recrystallization from hot 95% ethanol.

-

Dry the purified crystals under vacuum.

-

-

Expected Yield: ~85%[4]

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative for the synthesis of this compound, significantly reducing reaction times.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of this compound [5][6]

-

Materials:

-

D-(+)-Lactose monohydrate (e.g., 10.0 g, 0.029 mol)

-

Acetic anhydride (e.g., 30 cm³, 0.27 mol)

-

Anhydrous sodium acetate (e.g., 3.0 g, 0.036 mol)

-

Microwave reactor

-

Ice-water bath

-

Ethanol (95%) for recrystallization

-

-

Procedure:

-

In a microwave-safe round-bottom flask, mix D-(+)-lactose monohydrate, acetic anhydride, and anhydrous sodium acetate.

-

Place the flask in a microwave reactor and irradiate at 700 W for 10 minutes.[6]

-

After irradiation, carefully pour the hot mixture into 200 cm³ of ice-water and stir.

-

Allow the mixture to stand at 4 °C for 12 hours to ensure complete precipitation.[5]

-

Filter the white precipitate under vacuum and wash with distilled water.

-

Recrystallize the crude product from 95% ethanol and dry in a vacuum oven.

-

Applications as a Synthetic Intermediate

The utility of this compound lies in its ability to act as a versatile precursor for a variety of glycosylation reactions. The anomeric acetate can be selectively activated or replaced to form glycosyl donors, which can then be coupled with various acceptors.

Synthesis of Thioglycosides

Thioglycosides are valuable intermediates in oligosaccharide synthesis due to their stability and tunable reactivity as glycosyl donors.

Experimental Protocol: Synthesis of Tolylthio Lactoside [7]

-

Materials:

-

This compound (1.0 equiv)

-

p-Thiocresol (2.0 equiv)

-

Triflic acid (TfOH) (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve this compound and p-thiocresol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired reaction temperature (e.g., room temperature).

-

Add triflic acid dropwise to the stirred solution.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4 hours).

-

Quench the reaction by adding a suitable base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Dilute the mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

-

Expected Yield: 80% (α/β = 1/10.0)[7]

Chemoenzymatic Synthesis of Sialylated Oligosaccharides

This compound can be a precursor for the synthesis of complex oligosaccharides, such as sialyllactose, which are important components of human milk. Chemoenzymatic approaches combine the efficiency of chemical synthesis with the high selectivity of enzymatic reactions.

Experimental Protocol: Chemoenzymatic Synthesis of 3'-Sialyllactose (Conceptual Workflow)

This protocol outlines a general strategy. Specific conditions would need to be optimized based on the chosen enzymes and substrates.

-

Step 1: Chemical Synthesis of a Lactose Acceptor

-

Start with this compound and perform a series of protection and deprotection steps to selectively expose the 3'-hydroxyl group of the galactose residue. This often involves the formation of a lactosyl donor, glycosylation with an acceptor that can be selectively deprotected, and subsequent manipulations.

-

The final step of this chemical phase is the global deprotection of all protecting groups except the one that will be the aglycone in the final product, yielding a lactose-containing acceptor.

-

-

Step 2: Enzymatic Sialylation [8]

-

Prepare a buffered solution containing the lactose acceptor.

-

Add CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated sialic acid donor. This can also be generated in situ using a CMP-sialic acid synthetase.[8]

-

Introduce the appropriate sialyltransferase (e.g., Pasteurella multocida sialyltransferase, PmST1) to catalyze the transfer of sialic acid to the 3'-position of the lactose acceptor.[8]

-

Incubate the reaction mixture under optimal conditions for the enzyme (temperature, pH).

-

Monitor the reaction progress by HPLC or TLC.

-

Purify the resulting 3'-sialyllactose derivative using size-exclusion chromatography or other suitable methods.

-

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Galectin-3: Integrator of Signaling via Hexosamine Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactosylceramide: a lipid second messenger in neuroinflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]

- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preliminary Investigation of Lactose Octaacetate Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary overview of the existing research on the cytotoxicity of lactose octaacetate (LOA). The available data suggests that while LOA exhibits low cytotoxicity in specific non-cancer cell lines, the broader anti-cancer potential and mechanisms of action remain largely unexplored. This document summarizes the current state of knowledge, provides detailed experimental protocols for assessing cytotoxicity, and outlines potential avenues for future research.

Introduction to this compound

This compound is a fully acetylated derivative of lactose. The acetylation of sugars can alter their chemical and physical properties, including their bioavailability and biological activity. While research into the cytotoxic effects of LOA is limited, related studies on other acetylated compounds and lactose derivatives suggest that such modifications can enhance anti-cancer activity.

Summary of Quantitative Cytotoxicity Data

Table 1: Summary of this compound Cytotoxicity Studies

| Cell Line | Cell Type | Assay | Result | Citation |

| MDBK | Madin-Darby Bovine Kidney | Neutral Red Uptake | Low Cytotoxicity | [1][2] |

| HEp-2 | Human Epithelial Type 2 | Neutral Red Uptake | Low Cytotoxicity | [1][2] |

| MDCK | Madin-Darby Canine Kidney | Neutral Red Uptake | Low Cytotoxicity | [1][2] |

For context, studies on other lactose derivatives have demonstrated cytotoxic potential against cancer cell lines.

Table 2: Cytotoxicity Data for Other Lactose Derivatives

| Compound | Cell Line | Cell Type | Assay | IC50 Value | Citation |

| Lactose Caprate | K562 | Human Myelogenous Leukemia | MTT | 49.6 µg/mL | |

| Lactose Caprate | HeLa | Human Cervical Cancer | MTT | 57.2 µg/mL |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

This compound (LOA)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of LOA in culture medium. Remove the old medium from the wells and add 100 µL of the LOA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve LOA).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot cell viability against LOA concentration to determine the IC50 value.

Cell Viability Assessment: Neutral Red Uptake Assay

The neutral red uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

-

96-well plates

-

This compound (LOA)

-

Complete cell culture medium

-

Neutral red solution (50 µg/mL in culture medium)

-

PBS

-

Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

-

Incubation: Incubate for the desired exposure time.

-

Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed neutral red solution to each well. Incubate for 2-3 hours.

-

Washing: Remove the neutral red solution and wash the cells with PBS.

-

Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the control.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of a compound like this compound.

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

Potential Signaling Pathways and Future Directions

Currently, there is no published research detailing the specific signaling pathways affected by this compound. However, studies on other acetylated compounds suggest potential mechanisms that could be investigated for LOA. For instance, some acetylated flavonoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3.

Future research should focus on:

-

Screening against a panel of cancer cell lines: To determine if LOA exhibits selective cytotoxicity.

-

Apoptosis and cell cycle analysis: To understand the mode of cell death induced by LOA.

-

Mechanism of action studies: Investigating the involvement of key signaling pathways, such as those related to apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins and cyclin-dependent kinases).

The following diagram depicts a hypothetical signaling pathway for apoptosis that could be investigated for this compound.

Caption: Hypothetical intrinsic apoptosis pathway for investigation with this compound.

Conclusion

The preliminary investigation into the cytotoxicity of this compound reveals a significant gap in the understanding of its potential as an anti-cancer agent. While initial studies on non-cancer cell lines show low toxicity, the effect of LOA on cancer cells remains to be thoroughly investigated. The provided experimental protocols and workflow offer a framework for future studies aimed at elucidating the cytotoxic properties and mechanism of action of this compound. Further research is warranted to explore the therapeutic potential of this compound in oncology.

References

An In-depth Technical Guide to the Bitter Taste Profile of Sugar Acetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bitter taste profile of sugar acetates, a class of compounds relevant in various fields, including their use as aversive agents and in taste research. The acetylation of sugar hydroxyl groups dramatically alters their taste profile from sweet to intensely bitter.[1] This guide delves into the quantitative bitterness data, the underlying molecular mechanisms, and the detailed experimental protocols used to characterize these compounds.

Quantitative Bitter Taste Profile of Sugar Acetates

The bitterness of sugar acetates can be quantified through sensory panel thresholds and in vitro receptor activation assays. Sucrose octaacetate (SOA) is a well-characterized intensely bitter molecule.[2] Monosaccharide pentaacetates also exhibit bitter properties, though data on their specific receptor interactions are less prevalent.[3] The table below summarizes the available quantitative data on the bitterness of key sugar acetates.

| Compound | Anomer/Isomer | Method | Value | Unit | Source |

| Sucrose Octaacetate | N/A | Human Sensory Panel (Recognition Threshold) | 0.068 | mM | [4] |

| N/A | Human Sensory Panel (Aversive Concentration) | 0.06 | % (w/w) | [5][6] | |

| N/A | In Vitro Cell-Based Assay (hTAS2R46 Activation) | 300 | µM | [4] | |

| N/A | Animal Behavioral (Mouse Avoidance Threshold) | >0.003 | mM | [3][7] | |

| D-Glucose Pentaacetate | α and β | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |

| L-Glucose Pentaacetate | β | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |

| D-Mannose Pentaacetate | α | Human Sensory Panel (Bitter Taste Elicitation) | 1.7 | mM | [3] |

| D-Galactose Pentaacetate | α and β | Human Sensory Panel (Doubtful Bitter Taste) | 1.7 | mM | [3] |

Molecular Mechanisms of Bitter Taste Perception

The perception of bitter taste is initiated by the interaction of bitter compounds with specific taste receptors on the surface of taste receptor cells in the oral cavity.

2.1. Bitter Taste Receptors (TAS2Rs)

The receptors responsible for detecting bitterness belong to the Type 2 Taste Receptor (TAS2R) family, which are G protein-coupled receptors (GPCRs).[8] In humans, there are approximately 25 different functional TAS2Rs, each capable of recognizing a distinct set of bitter compounds.[9] This diversity allows for the detection of a vast array of structurally varied bitter substances.

Sucrose octaacetate has been shown to activate the human bitter taste receptor hTAS2R46 .[4] The specific TAS2Rs activated by monosaccharide pentaacetates like glucose pentaacetate have not been extensively deorphanized in the literature. Some evidence suggests that certain sugar acetates may even trigger cellular responses through pathways independent of the canonical taste G proteins.[3]

2.2. Bitter Taste Signaling Pathway

The activation of a TAS2R by a sugar acetate initiates an intracellular signaling cascade, leading to the perception of bitterness. This pathway is shared by many bitter compounds.

-

Receptor Activation: A bitter ligand, such as sucrose octaacetate, binds to its cognate TAS2R (e.g., TAS2R46) on the apical membrane of a taste receptor cell.

-

G Protein Activation: This binding causes a conformational change in the receptor, which in turn activates an associated heterotrimeric G protein. The G protein specifically involved in bitter taste is gustducin .

-

Second Messenger Production: The activated α-subunit of gustducin dissociates and activates the enzyme phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to the IP3 receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.

-

Neurotransmitter Release: The elevated cytoplasmic Ca²⁺ concentration opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to membrane depolarization. This depolarization ultimately results in the release of ATP as a neurotransmitter, which excites afferent nerve fibers that transmit the bitter signal to the brain.

Experimental Protocols for Bitterness Assessment

Characterizing the bitter taste profile of sugar acetates involves a combination of in vitro functional assays, animal behavioral studies, and human sensory panels.

3.1. In Vitro Cell-Based Calcium Mobilization Assay

This assay is the standard method for identifying which TAS2Rs are activated by a specific compound and for quantifying the potency (EC₅₀) of the agonist. It relies on heterologously expressing the receptor in a host cell line and measuring the downstream calcium release upon stimulation.[1][10]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line, typically Human Embryonic Kidney 293T (HEK293T) cells, in DMEM medium supplemented with 10% FBS and antibiotics.

-

Transiently co-transfect the cells with two plasmids: one containing the coding sequence for a specific human TAS2R and another containing a chimeric G protein, commonly Gα16-gust44. This chimera effectively couples any activated TAS2R to the cell's endogenous phospholipase C pathway.

-

Plate the transfected cells into a 384-well microplate and incubate for 24-48 hours to allow for receptor expression.

-

-

Cell Loading with Calcium Dye:

-

Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye solution for 30-60 minutes at 37°C. The dye will enter the cells and be cleaved into its active, calcium-sensitive form.

-

-

Compound Stimulation and Measurement:

-

Prepare serial dilutions of the sugar acetate test compound in the buffer.

-

Place the microplate into a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid addition and kinetic fluorescence reading.

-

Record a baseline fluorescence for several seconds.

-

Automatically inject the compound solutions into the wells.

-

Immediately measure the change in fluorescence intensity over time (typically 60-120 seconds). An increase in fluorescence corresponds to a rise in intracellular calcium, indicating receptor activation.

-

-

Data Analysis:

-

The response is typically quantified as the change in fluorescence (ΔF) from baseline.

-

Plot the response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits a half-maximal response).

-

3.2. Animal Behavioral Studies: Brief-Access Taste Test

Animal models, particularly mice, are used to assess the in vivo aversive potency of bitter compounds. The brief-access test is a robust method that minimizes post-ingestive effects, providing a clearer measure of taste-driven behavior.[3][7]

Methodology:

-

Animal Preparation:

-

Individually house mice and place them on a water restriction schedule (e.g., 23 hours of deprivation) to motivate drinking behavior.

-

Acclimate the mice to the testing apparatus, a computer-controlled lickometer (e.g., Davis MS-160), by training them to lick from a spout delivering water for several days.

-

-

Test Session:

-

Prepare a concentration series of the sugar acetate (e.g., 0.0001 to 0.1 mM SOA) dissolved in water, plus a water control.

-

Place the solutions in the lickometer, which can present multiple sipper tubes to the mouse.

-

Initiate the test session. A trial begins when the mouse first licks a sipper tube. The mouse is allowed to lick for a short, fixed duration (e.g., 5 seconds).[7]

-

Present the different concentrations and the water control in a randomized block design to the mouse. Each stimulus trial is often preceded by a brief water rinse trial to clear the palate.[7]

-

Record the number of licks for each trial using the lickometer's contact circuit.

-

-

Data Analysis:

-